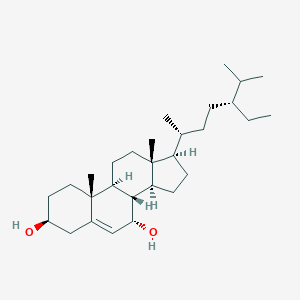
Acide 5,8-monoepoxyrétinoïque
Vue d'ensemble
Description
5,8-Monoepoxyretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is characterized by the presence of an epoxy group at the 5,8-positions of the retinoic acid molecule. It is known for its significant biological activity and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other retinoid derivatives.
Industry: The compound is used in the production of retinoid-based pharmaceuticals and cosmetics.
Mécanisme D'action
Target of Action
5,8-Monoepoxyretinoic acid is a metabolite of all-trans retinoic acid . All-trans retinoic acid is a metabolite of Vitamin A and adjusts its functions of cellular growth and differentiation . The primary targets of 5,8-Monoepoxyretinoic acid are likely to be the same as those of all-trans retinoic acid, which include retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .
Mode of Action
The compound interacts with its targets, the RARs and RXRs, to regulate cell growth, differentiation, and apoptosis
Biochemical Pathways
5,8-Monoepoxyretinoic acid is likely involved in the retinoic acid signaling pathway . This pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis . The compound may also affect the expression of certain genes, such as members of the POU, PAX, and Kruppel-related families of transcription factors .
Pharmacokinetics
It is known that retinoids are extensively metabolized and only traces of unchanged drugs are eliminated in urine . The terminal elimination half-lives of related compounds, isotretinoin, etretinate, and acitretin after long-term treatment are up to 20 hours, 120 days, and 48 hours, respectively .
Result of Action
The molecular and cellular effects of 5,8-Monoepoxyretinoic acid’s action are likely to be similar to those of all-trans retinoic acid, given their similar structures and targets . This includes the regulation of cell growth, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of 5,8-Monoepoxyretinoic acid are likely to be influenced by various environmental factors. For instance, it has been suggested that 5,8-oxyretinoic acid was produced from 5,6-epoxyretinoic acid under acidic conditions . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Monoepoxyretinoic acid typically involves the conversion of methyl retinoate to methyl 5,6-monoepoxyretinoate using monoperphthalic acid. This intermediate is then subjected to alkaline hydrolysis to yield 5,6-monoepoxyretinoic acid. The 5,6-monoepoxy compounds are treated with ethanolic hydrochloric acid to produce the corresponding 5,8-epoxy (furanoid) compounds .
Industrial Production Methods: Industrial production methods for 5,8-Monoepoxyretinoic acid are not extensively documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Monoepoxyretinoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the epoxy group to other functional groups.
Substitution: The epoxy group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminium hydride yields primary alcohols .
Comparaison Avec Des Composés Similaires
5,6-Monoepoxyretinoic acid: Another epoxy derivative of retinoic acid, differing in the position of the epoxy group.
All-trans-retinoic acid: A non-epoxy derivative with significant biological activity.
13-cis-retinoic acid: An isomer of retinoic acid used in the treatment of severe acne.
Uniqueness: 5,8-Monoepoxyretinoic acid is unique due to the presence of the epoxy group at the 5,8-positions, which imparts distinct chemical and biological properties. This structural feature differentiates it from other retinoic acid derivatives and contributes to its specific interactions with retinoic acid receptors.
Propriétés
IUPAC Name |
(2E,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSIDVGVRAXSE-JUPVTLSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112327 | |
| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3012-76-8 | |
| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Epoxytretinoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)
![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)
![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)




![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)



